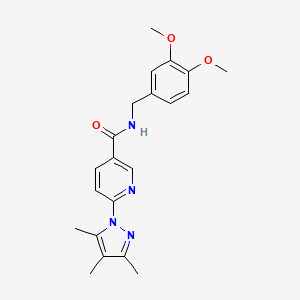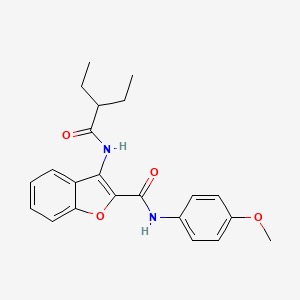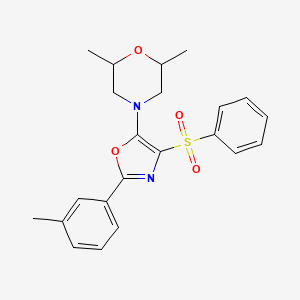
2,6-Dimethyl-4-(4-(phenylsulfonyl)-2-(m-tolyl)oxazol-5-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyl-4-(4-(phenylsulfonyl)-2-(m-tolyl)oxazol-5-yl)morpholine, also known as DMTM, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of oxazoles and is structurally similar to other compounds that have shown promising results in various research fields.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethyl-4-(4-(phenylsulfonyl)-2-(m-tolyl)oxazol-5-yl)morpholine has been extensively studied for its potential applications in scientific research. The compound has shown promising results in various fields, including medicinal chemistry, drug discovery, and neuroscience. 2,6-Dimethyl-4-(4-(phenylsulfonyl)-2-(m-tolyl)oxazol-5-yl)morpholine has been used as a scaffold for the design of novel compounds with improved pharmacological properties. The compound has also been investigated for its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Wirkmechanismus
The mechanism of action of 2,6-Dimethyl-4-(4-(phenylsulfonyl)-2-(m-tolyl)oxazol-5-yl)morpholine is not fully understood. However, it has been suggested that the compound may act as an inhibitor of certain enzymes or receptors. 2,6-Dimethyl-4-(4-(phenylsulfonyl)-2-(m-tolyl)oxazol-5-yl)morpholine has been shown to have a high affinity for specific targets, making it a promising candidate for drug discovery.
Biochemical and Physiological Effects:
2,6-Dimethyl-4-(4-(phenylsulfonyl)-2-(m-tolyl)oxazol-5-yl)morpholine has been shown to have various biochemical and physiological effects. The compound has been reported to have anti-inflammatory, analgesic, and anticonvulsant properties. 2,6-Dimethyl-4-(4-(phenylsulfonyl)-2-(m-tolyl)oxazol-5-yl)morpholine has also been shown to inhibit the growth of cancer cells and induce apoptosis. The compound has been investigated for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and excitotoxicity.
Vorteile Und Einschränkungen Für Laborexperimente
2,6-Dimethyl-4-(4-(phenylsulfonyl)-2-(m-tolyl)oxazol-5-yl)morpholine has several advantages for lab experiments. The compound is stable and easy to handle, making it suitable for various research applications. 2,6-Dimethyl-4-(4-(phenylsulfonyl)-2-(m-tolyl)oxazol-5-yl)morpholine has also been shown to have low toxicity, making it a safer alternative to other compounds. However, the compound has some limitations, including its low solubility in water and limited availability.
Zukünftige Richtungen
There are several future directions for research on 2,6-Dimethyl-4-(4-(phenylsulfonyl)-2-(m-tolyl)oxazol-5-yl)morpholine. One potential direction is to investigate the compound's potential as a therapeutic agent for various diseases, including cancer and neurological disorders. Another direction is to explore the compound's mechanism of action and identify its molecular targets. Additionally, researchers can investigate the structure-activity relationship of 2,6-Dimethyl-4-(4-(phenylsulfonyl)-2-(m-tolyl)oxazol-5-yl)morpholine and design novel compounds with improved pharmacological properties. Finally, researchers can develop new synthesis methods to improve the yield and purity of the compound, making it more accessible for various research applications.
Conclusion:
2,6-Dimethyl-4-(4-(phenylsulfonyl)-2-(m-tolyl)oxazol-5-yl)morpholine is a promising compound that has shown potential for various scientific research applications. The compound has been extensively studied for its potential as a therapeutic agent, and its mechanism of action and molecular targets are still being investigated. 2,6-Dimethyl-4-(4-(phenylsulfonyl)-2-(m-tolyl)oxazol-5-yl)morpholine has several advantages for lab experiments, including its stability and low toxicity, but also has some limitations, such as its low solubility in water. Overall, 2,6-Dimethyl-4-(4-(phenylsulfonyl)-2-(m-tolyl)oxazol-5-yl)morpholine is a compound that warrants further investigation and has the potential to make significant contributions to various research fields.
Synthesemethoden
The synthesis of 2,6-Dimethyl-4-(4-(phenylsulfonyl)-2-(m-tolyl)oxazol-5-yl)morpholine involves the reaction of 2,6-dimethylmorpholine with 4-(phenylsulfonyl)-2-(m-tolyl)oxazole in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields a high purity product. The synthesis method has been optimized to improve the yield and purity of the compound, making it suitable for various research applications.
Eigenschaften
IUPAC Name |
4-[4-(benzenesulfonyl)-2-(3-methylphenyl)-1,3-oxazol-5-yl]-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S/c1-15-8-7-9-18(12-15)20-23-21(29(25,26)19-10-5-4-6-11-19)22(28-20)24-13-16(2)27-17(3)14-24/h4-12,16-17H,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSHLUUDPHIKEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(N=C(O2)C3=CC=CC(=C3)C)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(cyanomethyl)-N-phenylacetamide](/img/structure/B2907069.png)

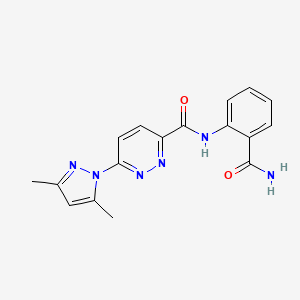
![(Z)-methyl 2-(2-((2-naphthoyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2907072.png)
![N-(4-fluorophenyl)-2-[(3-methoxybenzyl)amino]-4-methylpyrimidine-5-carboxamide](/img/structure/B2907073.png)
![Ethyl 2-[1-(2,4-difluorobenzoyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B2907074.png)
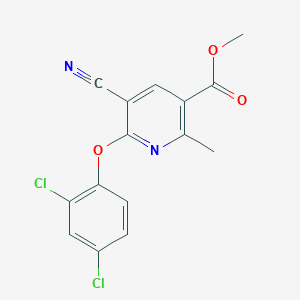

![methyl 4-[(1S)-1-hydroxyethyl]benzoate](/img/structure/B2907083.png)
